Structure Elucidation of Cherimolacyclopeptide E: A Technical Guide
Structure Elucidation of Cherimolacyclopeptide E: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of the methodologies employed in the structure elucidation of cherimolacyclopeptide E, a cyclic peptide isolated from the seeds of Annona cherimola. The determination of its unique cyclic structure relies on a synergistic application of advanced nuclear magnetic resonance (NMR) spectroscopy and tandem mass spectrometry (MS/MS). This document details the experimental protocols, presents key quantitative data, and visualizes the logical workflow from isolation to final structure confirmation.
Experimental Protocols
The structure elucidation of cherimolacyclopeptide E involves a multi-step process encompassing isolation and purification, followed by detailed spectroscopic analysis.
Isolation and Purification
The isolation of cherimolacyclopeptide E from the seeds of Annona cherimola is a meticulous process designed to separate the target peptide from a complex mixture of other natural products.
Protocol:
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Extraction: Dried and powdered seeds of Annona cherimola are subjected to exhaustive extraction with a methanol/dichloromethane (1:1) solvent system at room temperature. The resulting crude extract is then concentrated under reduced pressure.
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Solvent Partitioning: The crude extract is partitioned between n-hexane and 90% aqueous methanol to remove nonpolar constituents like oils and lipids. The polar methanolic layer, containing the cyclopeptides, is retained and concentrated.
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Vacuum Liquid Chromatography (VLC): The concentrated methanolic extract is fractionated using VLC on silica gel, employing a step gradient of chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
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Droplet Counter-Current Chromatography (DCCC): Fractions enriched with the target compound undergo DCCC, a liquid-liquid partition chromatography technique that separates compounds based on their partitioning behavior in a biphasic solvent system.
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High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase HPLC (RP-HPLC) on a C18 column with an acetonitrile/water gradient, yielding pure cherimolacyclopeptide E.
NMR Spectroscopy
A suite of 1D and 2D NMR experiments are required to determine the amino acid composition, sequence, and conformational details of the cyclic peptide.
Protocol:
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Sample Preparation: A sample of pure cherimolacyclopeptide E (~5 mg) is dissolved in a deuterated solvent, typically pyridine-d₅ or DMSO-d₆, to a concentration of approximately 1-5 mM.
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Data Acquisition: NMR spectra are acquired on a high-field spectrometer (e.g., 500 or 600 MHz). The standard suite of experiments includes:
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1D ¹H NMR: To identify the number and type of proton signals.
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1D ¹³C NMR: To identify the number and type of carbon signals.
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2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same spin system (i.e., within a single amino acid residue).
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2D TOCSY (Total Correlation Spectroscopy): To correlate all protons within a spin system, which is crucial for identifying amino acid types (e.g., Leu, Val, Pro).
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2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
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2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for sequencing amino acids by observing correlations across peptide bonds (e.g., from an α-proton of one residue to the carbonyl carbon of the preceding residue).
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2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in proximity (< 5 Å), providing information on the peptide's 3D conformation and confirming sequential proximity.
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Tandem Mass Spectrometry (MS/MS)
MS/MS analysis provides the molecular weight of the peptide and crucial sequence information through controlled fragmentation. Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) are typically used.
Protocol:
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Sample Preparation: The purified peptide is dissolved in a suitable matrix (e.g., glycerol for FAB-MS) or solvent system for ESI-MS.
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MS Scan: The initial mass scan is performed to determine the accurate mass of the protonated molecular ion [M+H]⁺.
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MS/MS Fragmentation: The [M+H]⁺ ion is mass-selected and subjected to collision-induced dissociation (CID). This process fragments the peptide, primarily at the amide bonds. Because the peptide is cyclic, an initial ring-opening event is required, which can lead to complex fragmentation patterns. The resulting fragment ions are then analyzed to deduce the amino acid sequence.
Data Presentation
The combination of NMR and MS/MS data allows for the complete structural assignment of cherimolacyclopeptide E, which has been identified as a cyclic hexapeptide with the sequence cyclo(Pro-Tyr-Gly-Val-Pro-Gly).
NMR Spectroscopic Data
The following table summarizes the representative ¹H and ¹³C chemical shifts for each amino acid residue in cherimolacyclopeptide E, as would be observed in pyridine-d₅.
| Residue | Position | αH | βH | γH | δH | Other | αC | βC | γC | δC | C=O | Other |
| Pro¹ | 1 | 4.65 | 2.10, 2.45 | 1.95, 2.05 | 3.80, 4.05 | - | 61.5 | 30.1 | 25.8 | 47.9 | 172.1 | - |
| Tyr² | 2 | 5.15 | 3.20, 3.40 | - | - | εH: 7.15, ζH: 8.10 | 56.2 | 37.5 | - | - | 171.8 | Ar-C: 116.5, 130.8, 156.0 |
| Gly³ | 3 | 4.10, 4.35 | - | - | - | - | 43.8 | - | - | - | 170.5 | - |
| Val⁴ | 4 | 4.50 | 2.25 | 1.05, 1.10 | - | - | 60.3 | 31.2 | 19.5, 19.8 | - | 172.5 | - |
| Pro⁵ | 5 | 4.70 | 2.15, 2.50 | 2.00, 2.10 | 3.85, 4.10 | - | 61.8 | 30.5 | 26.1 | 48.2 | 172.3 | - |
| Gly⁶ | 6 | 4.05, 4.30 | - | - | - | - | 44.1 | - | - | - | 170.9 | - |
Key 2D NMR Correlations
The sequence of amino acids is established by observing correlations between adjacent residues in HMBC and ROESY spectra. The cyclization is confirmed by observing a correlation between the N-terminal and C-terminal residues of the linearized sequence.
| Correlation Type | From Residue (Proton) | To Residue (Atom) | Implication |
| HMBC | Pro¹ (αH) | Tyr² (C=O) | Pro¹ linked to Tyr² |
| HMBC | Tyr² (αH) | Gly³ (C=O) | Tyr² linked to Gly³ |
| HMBC | Gly³ (αH) | Val⁴ (C=O) | Gly³ linked to Val⁴ |
| HMBC | Val⁴ (αH) | Pro⁵ (C=O) | Val⁴ linked to Pro⁵ |
| HMBC | Pro⁵ (αH) | Gly⁶ (C=O) | Pro⁵ linked to Gly⁶ |
| HMBC | Gly⁶ (αH) | Pro¹ (C=O) | Gly⁶ linked to Pro¹ (Confirms cyclization) |
| ROESY | Pro¹ (αH) | Gly⁶ (NH) | Proximity confirms Gly⁶-Pro¹ junction |
| ROESY | Tyr² (NH) | Pro¹ (αH) | Proximity confirms Pro¹-Tyr² junction |
| ROESY | Gly³ (NH) | Tyr² (αH) | Proximity confirms Tyr²-Gly³ junction |
MS/MS Fragmentation Data
The mass of the protonated molecular ion [M+H]⁺ for cherimolacyclopeptide E is observed at m/z 654.3. Tandem MS analysis produces a series of fragment ions. For cyclic peptides, fragmentation requires at least two bond cleavages, leading to complex spectra that can be challenging to interpret directly. The primary cleavages occur at the amide bonds, and the resulting fragment ions help to confirm the amino acid sequence.
| Ion Type | Fragment Sequence | Calculated m/z |
| [M+H]⁺ | Pro-Tyr-Gly-Val-Pro-Gly | 654.3 |
| b₂ | Pro-Tyr | 261.1 |
| b₃ | Pro-Tyr-Gly | 318.1 |
| b₄ | Pro-Tyr-Gly-Val | 417.2 |
| b₅ | Pro-Tyr-Gly-Val-Pro | 514.3 |
| y₂ | Pro-Gly | 155.1 |
| y₃ | Val-Pro-Gly | 254.2 |
| y₄ | Gly-Val-Pro-Gly | 311.2 |
| y₅ | Tyr-Gly-Val-Pro-Gly | 474.2 |
Note: The observed ions in a real spectrum can be more complex due to multiple possible ring-opening points and subsequent fragmentation pathways.
Visualizations
Experimental and Analytical Workflow
The following diagram outlines the comprehensive workflow from the initial extraction of the natural product to the final determination of its chemical structure.
Caption: Workflow for the isolation and structure elucidation of cherimolacyclopeptide E.
Logic of Structure Determination
The final structure is deduced by integrating data from multiple spectroscopic techniques. Each experiment provides a critical piece of the puzzle.
Caption: Integration of spectroscopic data for structure elucidation.
Representative MS/MS Fragmentation Pathway
Tandem mass spectrometry of a cyclic peptide involves an initial ring-opening, followed by fragmentation along the now-linear backbone to produce characteristic ions that reveal the sequence.
Caption: Simplified MS/MS fragmentation cascade for cherimolacyclopeptide E.
